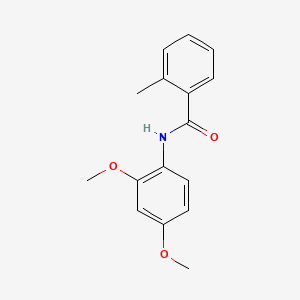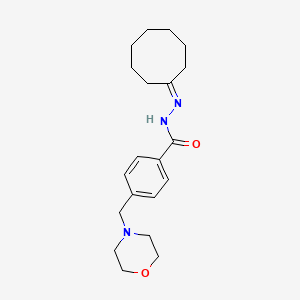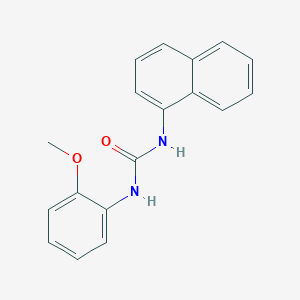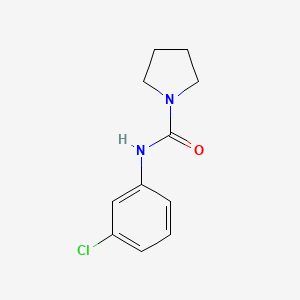
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water, and it is synthesized through a specific method that involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been extensively studied in various scientific fields, including dentistry, biomedicine, and materials science. In dentistry, this compound-ACP has been shown to have significant potential in preventing and treating dental caries. This compound-ACP can bind to tooth enamel and prevent demineralization, leading to stronger and healthier teeth. In biomedicine, this compound-ACP has been studied for its potential applications in drug delivery and cancer therapy. This compound-ACP can improve the solubility and stability of drugs, and it can also target cancer cells specifically. In materials science, this compound-ACP has been used to develop novel materials with improved mechanical and biological properties.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is complex and depends on the specific application. In dentistry, this compound-ACP works by binding to tooth enamel and forming a protective layer that prevents demineralization. This compound-ACP can also promote remineralization by providing calcium and phosphate ions to the tooth surface. In drug delivery and cancer therapy, this compound-ACP works by improving the solubility and stability of drugs and targeting cancer cells specifically. This compound-ACP can also enhance the uptake of drugs by cells and reduce their toxicity.
Biochemical and Physiological Effects:
This compound-ACP has been shown to have several biochemical and physiological effects, depending on the specific application. In dentistry, this compound-ACP can increase the hardness and mineral content of tooth enamel, leading to stronger and healthier teeth. This compound-ACP can also reduce the formation of dental plaque and prevent the growth of bacteria that cause dental caries. In drug delivery and cancer therapy, this compound-ACP can improve the efficacy and safety of drugs by reducing their toxicity and enhancing their uptake by cells. This compound-ACP can also target cancer cells specifically and reduce the risk of side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its versatility for various applications. However, this compound-ACP also has some limitations, such as its relatively high cost, its potential toxicity in high concentrations, and its limited solubility in some solvents. These limitations should be taken into account when designing experiments and interpreting results.
Zukünftige Richtungen
There are several future directions for N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP research, including the development of novel applications in dentistry, biomedicine, and materials science. In dentistry, this compound-ACP can be further optimized for preventing and treating dental caries, and it can also be used to develop new materials for dental restorations. In biomedicine, this compound-ACP can be studied for its potential applications in drug delivery, gene therapy, and tissue engineering. In materials science, this compound-ACP can be used to develop new materials with improved mechanical and biological properties, such as bone substitutes and dental implants. Overall, this compound-ACP is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, this compound-ACP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound-ACP is synthesized through a specific method that involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound-ACP is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its capabilities.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified through recrystallization. The yield of this compound-ACP obtained through this method is typically high, and the purity is also satisfactory for most applications.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFAKZKTOPZPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35640-07-4 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-1-PYRROLIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5686661.png)



![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)
![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
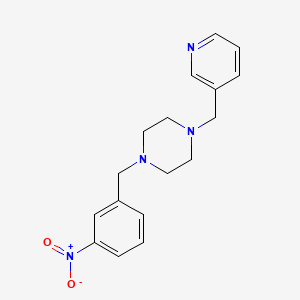
![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
